Heptane, 1-(methylsulfinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptane, 1-(methylsulfinyl)- is an organic compound with the molecular formula C8H18OS It is a derivative of heptane, where a methylsulfinyl group is attached to the first carbon atom of the heptane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Heptane, 1-(methylsulfinyl)- can be synthesized through several methods. One common approach involves the oxidation of heptane, 1-(methylthio)- using an oxidizing agent such as hydrogen peroxide or a peracid. The reaction typically occurs under mild conditions, with the oxidizing agent being added slowly to a solution of heptane, 1-(methylthio)- in an appropriate solvent.
Industrial Production Methods
Industrial production of heptane, 1-(methylsulfinyl)- may involve similar oxidation processes but on a larger scale. The choice of oxidizing agent and reaction conditions can be optimized to maximize yield and minimize by-products. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Heptane, 1-(methylsulfinyl)- undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the methylsulfinyl group to a sulfone group.
Reduction: Reduction reactions can revert the methylsulfinyl group back to a methylthio group.
Substitution: The compound can participate in substitution reactions where the methylsulfinyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
Oxidation: Heptane, 1-(methylsulfonyl)-.
Reduction: Heptane, 1-(methylthio)-.
Substitution: Various substituted heptane derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Heptane, 1-(methylsulfinyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for non-polar compounds.
Biology: Employed in studies involving cell membrane interactions and protein folding.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a component in formulations requiring specific solubility properties.
Wirkmechanismus
The mechanism of action of heptane, 1-(methylsulfinyl)- involves its interaction with various molecular targets. The methylsulfinyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect biological pathways and chemical processes, making the compound useful in diverse applications.
Vergleich Mit ähnlichen Verbindungen
Heptane, 1-(methylsulfinyl)- can be compared with other similar compounds such as:
Heptane, 1-(methylthio)-: The precursor in the synthesis of heptane, 1-(methylsulfinyl)-.
Heptane, 1-(methylsulfonyl)-: The product of further oxidation of heptane, 1-(methylsulfinyl)-.
Other alkyl sulfoxides: Compounds with similar functional groups but different alkyl chains.
The uniqueness of heptane, 1-(methylsulfinyl)- lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for specialized applications.
Eigenschaften
CAS-Nummer |
24494-67-5 |
---|---|
Molekularformel |
C8H18OS |
Molekulargewicht |
162.30 g/mol |
IUPAC-Name |
1-methylsulfinylheptane |
InChI |
InChI=1S/C8H18OS/c1-3-4-5-6-7-8-10(2)9/h3-8H2,1-2H3 |
InChI-Schlüssel |
MBFGZXIXXIHKHO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCS(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.